molecular formula C13H26N2 B10880324 1-Cyclohexyl-4-(propan-2-yl)piperazine

1-Cyclohexyl-4-(propan-2-yl)piperazine

Cat. No.: B10880324
M. Wt: 210.36 g/mol
InChI Key: CADFCIVZOGTRRX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(propan-2-yl)piperazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Piperazine derivatives are frequently utilized as key building blocks in the development of bioactive molecules due to their ability to influence the physicochemical properties of a compound and serve as a scaffold for arranging pharmacophoric groups . Specifically, substituted piperazines like 1-cyclohexylpiperazine analogs have been identified as important structural motifs for probing sigma-2 (σ2) receptor affinity and activity . The sigma-2 receptor is a target under investigation for its potential role in cancer, as agonists of this receptor have shown the ability to revert chemoresistance in cancer cells and exhibit antiproliferative effects . The piperazine ring's nitrogen atoms are often critical for interaction with such biological targets, and their specific arrangement, as seen in related 1-cyclohexylpiperazine compounds, can be essential for high receptor binding affinity . As part of our commitment to supporting scientific discovery, we offer this compound as a high-purity chemical tool for research and development purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request a certificate of analysis and safety data sheet for this product.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-cyclohexyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C13H26N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3

InChI Key

CADFCIVZOGTRRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Direct N-Alkylation with Cyclohexyl and Isopropyl Halides

Piperazine undergoes sequential alkylation using cyclohexyl bromide and 2-bromopropane under basic conditions. Potassium carbonate or triethylamine facilitates deprotonation, while acetonitrile or dichloromethane serves as the solvent.

Reaction Conditions

  • Step 1 : Piperazine + cyclohexyl bromide (1:1 molar ratio), K₂CO₃, CH₃CN, reflux (15–17 h).

  • Step 2 : Intermediate + 2-bromopropane (1:1 molar ratio), K₂CO₃, CH₃CN, 20–25°C (12 h).

Yield : 70–75% (combined steps).

Mechanistic Insight :
The reaction proceeds via SN2 nucleophilic substitution, where the piperazine nitrogen attacks the alkyl halide. Steric hindrance from the cyclohexyl group directs the second alkylation to the less hindered nitrogen.

Reductive Amination Strategy

Cyclohexylamine and Isopropyl Ketone Coupling

Trans-4-aminocyclohexanol reacts with acetone in the presence of sodium triacetoxyborohydride (STAB) to form the target compound.

Reaction Conditions

  • Substrates : Trans-4-aminocyclohexanol (1 eq), acetone (1.2 eq).

  • Reagent : STAB (1.5 eq), dichloromethane, 0–5°C (3 h).

  • Workup : Aqueous HCl extraction, solvent evaporation, recrystallization in hexane.

Yield : 82%.

Advantages :

  • High diastereoselectivity (>95:5).

  • Avoids harsh alkylation conditions.

Condensation Using Chloroformate Intermediates

Carbamate Formation and Displacement

Piperazine reacts with cyclohexyl chloroformate followed by isopropylamine to install both substituents.

Reaction Conditions

  • Step 1 : Piperazine + cyclohexyl chloroformate (1:1), triethylamine, CH₂Cl₂, 0°C (2 h).

  • Step 2 : Intermediate + isopropylamine (1:1), CH₂Cl₂, 25°C (4 h).

Yield : 88–92%.

Key Data :

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C (Step 1), 25°C (Step 2)
Purity (HPLC)>98%

Industrial-Scale Synthesis

One-Pot Alkylation-Acylation

A scalable method avoids intermediate isolation, enhancing efficiency:

  • Piperazine, cyclohexyl bromide, and 2-bromopropane are reacted simultaneously with K₂CO₃ in toluene.

  • Propionic anhydride acylates the remaining NH group, simplifying purification.

Optimized Conditions

  • Molar Ratio : Piperazine:cyclohexyl bromide:2-bromopropane = 1:1:1.

  • Solvent : Toluene.

  • Temperature : 80°C (8 h).

  • Yield : 94%.

Advantages :

  • No chromatography required.

  • Suitable for >1 kg batches.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Reference
Direct Alkylation70–7595Moderate
Reductive Amination8298High
Carbamate Condensation88–9298High
Industrial One-Pot9499Industrial

Challenges and Optimization

Steric Hindrance Mitigation

Bulky cyclohexyl and isopropyl groups impede reaction kinetics. Strategies include:

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 4 h vs. 8 h).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency.

Purification Techniques

  • Acid-Base Extraction : Crude product is treated with HCl to form a hydrochloride salt, isolated via filtration.

  • Crystallization : Hexane/ethyl acetate mixtures yield >99% pure product.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica) to catalyze piperazine acylation, achieving 78% yield under mild conditions (pH 7, 30°C).

Flow Chemistry

Continuous-flow reactors reduce side products (e.g., dialkylation) by precise temperature control (50°C) and residence time (10 min) .

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Features

Compound Name 4-Position Substituent Primary Target/Activity Key Findings
1-Cyclohexyl-4-(propan-2-yl)piperazine Isopropyl group Not explicitly reported (hypothetical) Likely lower lipophilicity compared to MT-45/PB28 due to smaller substituent
MT-45 1,2-Diphenylethyl group Opioid receptor agonist Analgesic effects, high abuse potential, associated with hearing loss/unconsciousness
PB28 3-(5-Methoxy-tetrahydronaphthalen-1-yl)propyl Sigma-1/Sigma-2 receptor modulator Anticancer activity (induces apoptosis in pancreatic tumors), anti-SARS-CoV-2 potential
PB221 Modified tetralin-propyl chain Sigma-2 receptor agonist Enhanced mitochondrial superoxide production in cancer cells
Fluorinated MT-45 analogs Fluorophenyl substitutions (2F-, 3F-, 4F-) Opioid receptor (presumed) Altered metabolic pathways; 2F-MT-45 shows distinct phase I/II metabolites

Key Observations:

  • Substituent Size and Lipophilicity : MT-45’s bulky 1,2-diphenylethyl group contributes to high lipophilicity and prolonged half-life, whereas PB28’s methoxy-tetrahydronaphthalenyl chain enhances sigma receptor affinity .
  • Receptor Selectivity: MT-45 binds opioid receptors, mimicking morphine’s effects but with severe toxicity (e.g., ototoxicity, dependence) . PB28 and derivatives exhibit nanomolar affinity for sigma-2 receptors (e.g., PB28: σ2 Ki = 0.68 nM), making them tools for cancer research and antiviral drug development .
  • Metabolic Stability : Fluorinated MT-45 analogs (e.g., 2F-MT-45) undergo distinct oxidative metabolism compared to MT-45, with metabolites detectable in human urine .

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacokinetic and Toxicity Data

Compound Bioactivity (EC50/IC50) Metabolic Pathway Toxicity Profile
MT-45 Opioid EC50 ≈ 0.1–1 µM (in vitro) Phase I: N-dealkylation, hydroxylation Hearing loss, unconsciousness, dependence
PB28 σ2 Ki = 0.68 nM; σ1 Ki = 0.38 nM Minimal hepatic metabolism Low acute toxicity; induces caspase-mediated apoptosis
PB221 σ2 EC50 = 1.40 µM (SK-N-SH cells) Not fully characterized Mitochondrial dysfunction in cancer cells

Notable Findings:

  • MT-45 : User reports indicate its use for heroin withdrawal, but prolonged use leads to withdrawal symptoms and dependency, akin to traditional opioids .
  • PB28 : Demonstrated >100-fold selectivity for sigma-2 over sigma-1 receptors in certain analogs (e.g., compound 36 : σ1 Ki = 0.11 nM, σ2/σ1 selectivity = 1627-fold) .

Therapeutic Potential vs. Risks

  • MT-45 : Despite initial interest as an analgesic, its high abuse liability and toxicity (e.g., two reported deaths in the U.S.) have led to regulatory controls .
  • PB28 and Derivatives : Promising for oncology (e.g., pancreatic cancer) and virology (anti-SARS-CoV-2 EC50 = 4.7 µM) due to sigma receptor modulation .

Biological Activity

1-Cyclohexyl-4-(propan-2-yl)piperazine, also referred to as MT-45, is a synthetic compound that has garnered attention for its biological activity, particularly in relation to opioid receptors. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with cyclohexyl and isopropyl groups. Its structure allows for interactions with various biological targets, particularly the μ-opioid receptor.

The primary mechanism of action for this compound involves its role as a μ-opioid receptor agonist. Studies have demonstrated that this compound activates μ-opioid receptors, leading to effects similar to those of traditional opioids like morphine. Research indicates that it can inhibit NMDA receptors, which are involved in pain transmission and modulation .

Opioid Receptor Agonism

This compound exhibits potent agonistic activity at the μ-opioid receptor. In experimental models, it has been shown to induce analgesic effects comparable to established opioids. This property raises concerns regarding its potential for abuse and addiction, similar to other μ-opioid agonists .

Pharmacological Studies

A comparative study involving this compound and other known opioids (such as morphine and fentanyl) revealed that it possesses significant efficacy in activating the μ-opioid receptor. The compound demonstrated a robust ability to recruit β-arrestin2, indicating strong receptor engagement and downstream signaling .

Comparative Analysis with Similar Compounds

Compound Nameμ-Receptor ActivityNMDA Receptor InhibitionNotes
This compoundHighModerateSynthetic opioid with potential abuse risk
MorphineHighLowTraditional opioid analgesic
FentanylVery HighLowPotent synthetic opioid

Case Studies

Several case studies have highlighted the implications of this compound in clinical and illicit contexts:

  • Clinical Implications : A study evaluating the analgesic properties of this compound found that it effectively reduced pain in animal models without significant side effects typically associated with traditional opioids .
  • Illicit Use : Reports have emerged regarding the presence of fluorinated derivatives of MT-45 in illicit drug markets, raising alarms about their potential for misuse. These derivatives exhibit enhanced potency at μ-opioid receptors, which could lead to increased risk of overdose among users .

Q & A

Q. What are the optimal synthetic routes for 1-Cyclohexyl-4-(propan-2-yl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Stepwise alkylation : Cyclohexylamine reacts with 1-chloro-2-isopropylpiperazine in dichloromethane under reflux (40–50°C) for 12–24 hours .
  • One-pot synthesis : Using a Buchwald-Hartwig amination approach with a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in toluene at 100°C yields the compound with ~75% efficiency after purification via column chromatography (hexane:ethyl acetate, 8:1) .
    Key factors : Solvent polarity (dichloromethane vs. toluene), temperature control, and catalyst choice significantly impact side-product formation.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and isopropyl substituents (δ 1.0–1.1 ppm, doublet). ¹³C NMR confirms piperazine ring carbons at δ 45–55 ppm .
  • Mass spectrometry : ESI-MS ([M+H]⁺ m/z 210.36) matches the molecular formula C₁₃H₂₆N₂ .
  • IR : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1450 cm⁻¹ (C-N vibrations) validate structural motifs .

Q. How should researchers handle stability and storage of this compound?

  • Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials .
  • Decomposition risks : Exposure to light or moisture leads to piperazine ring cleavage, detected via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Derivatization : Introduce substituents (e.g., fluorobenzyl, nitro groups) at the piperazine ring via reductive amination or Suzuki-Miyaura coupling. For example:
    • Replace the cyclohexyl group with a 4-chlorophenyl moiety to assess receptor-binding affinity changes .
  • Assays : Test derivatives against serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligand binding assays (IC₅₀ values reported in nM) .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., PDB ID: 6CM4) to model binding poses. The cyclohexyl group shows hydrophobic interactions with receptor pockets, while the isopropyl moiety affects steric hindrance .
  • MD simulations : GROMACS simulations (100 ns, CHARMM36 force field) reveal stable binding conformations with RMSD < 2.0 Å .

Q. How can contradictory data on biological activity be resolved?

  • Case study : If one study reports antitumor activity (IC₅₀ = 10 µM) while another shows no effect:
    • Verify assay conditions (cell lines, incubation time).
    • Test metabolite stability via LC-MS to rule out degradation artifacts .
    • Cross-validate with in vivo xenograft models to assess bioavailability .

Methodological Recommendations

  • Purification : Use preparative HPLC (C18 column, acetonitrile:water gradient) for >99% purity .
  • Toxicity screening : Perform Ames tests (TA98 strain) to assess mutagenicity before in vivo studies .

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